2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride
Description
Chemical Identity and Nomenclature
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride (PubChem CID: 66569652) is a synthetic organic compound featuring a pyrrolidine core modified with a 4-chlorophenylthio-methyl substituent. Its systematic IUPAC name is 2-[(4-chlorophenyl)sulfanylmethyl]pyrrolidine hydrochloride , reflecting its structural components:
- A pyrrolidine ring (5-membered saturated nitrogen heterocycle)
- A 4-chlorophenylthio group (-S-C6H4-Cl) attached via a methylene bridge
- A hydrochloride salt counterion
Table 1: Key Chemical Identifiers
The compound’s stereochemistry and 3D conformation are critical for its molecular interactions, as evidenced by its crystallographic data and computational descriptors.
Historical Context of Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine derivatives have been pivotal in drug discovery due to their stereochemical versatility and enhanced three-dimensional coverage compared to aromatic scaffolds. Key historical milestones include:
- Pseudorotation effects : The non-planar pyrrolidine ring enables dynamic conformational changes, optimizing receptor binding.
- Stereogenic centers : Chiral pyrrolidines (e.g., (S)-prolinol) are used in asymmetric synthesis and enzyme inhibition.
- Therapeutic applications :
Recent advances in microwave-assisted synthesis and green chemistry have streamlined pyrrolidine functionalization, enabling rapid exploration of structure-activity relationships (SAR).
Significance of Chlorophenylthio Substituents in Bioactive Molecules
The 4-chlorophenylthio (-S-C6H4-Cl) group confers unique physicochemical and pharmacological properties:
Table 2: Functional Roles of Chlorophenylthio Groups
The chlorine atom’s electron-withdrawing effect amplifies the sulfur atom’s polarizability, facilitating interactions with hydrophobic protein pockets. In cystic fibrosis correctors , chlorophenylthio-modified compounds like c407 improve CFTR folding by mimicking native protein interactions.
This substituent’s bioisosteric equivalence to phenyl groups enhances metabolic stability while retaining target affinity, as seen in relugolix (a thiophene-containing anticancer agent).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNGPUBKZWMVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-59-1 | |
| Record name | Pyrrolidine, 2-[[(4-chlorophenyl)thio]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a 4-chlorophenylthio group, which contributes to its unique chemical reactivity and potential biological effects. Its molecular formula is with a molecular weight of approximately 189.66 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities , including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation markers, making it a candidate for anti-inflammatory therapies.
- Anticancer Potential : Some derivatives of pyrrolidine compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a need for further investigation in this area.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The thioether linkage may enhance its binding affinity to various biological targets, thereby modulating their activity.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial properties of pyrrolidine derivatives, including this compound), against common pathogens. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of similar compounds, revealing that they could reduce pro-inflammatory cytokine levels in vitro, which supports the potential therapeutic use of this compound in inflammatory diseases .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity, leading to apoptosis in tumor cells while sparing normal cells. This highlights the need for further research into its anticancer properties .
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity:
Research has indicated that compounds containing pyrrolidine rings exhibit significant anticonvulsant properties. For instance, derivatives of thiazole and pyrrolidine have been synthesized and tested for their ability to mitigate seizures. The presence of a chlorophenyl group appears to enhance these effects, as seen in studies that report a median effective dose (ED50) for certain derivatives in the range of 18.4 mg/kg, suggesting strong anticonvulsant activity .
Antitumor Properties:
The compound's structural features suggest potential antitumor activity. Studies on thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One specific hybrid demonstrated an IC50 value of 5.71 μM, indicating its efficacy compared to standard treatments . The incorporation of electron-withdrawing groups like chlorine is hypothesized to enhance the cytotoxicity of these compounds.
Pharmacological Insights
Mechanism of Action:
The pharmacological mechanisms underlying the activity of 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride often involve modulation of neurotransmitter systems or direct interaction with cellular pathways associated with disease processes. For instance, the compound may influence the GABAergic system, which is crucial in seizure control .
Case Studies:
- Study on Anticonvulsant Activity: A series of pyrrolidine derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The findings indicated that certain substitutions on the pyrrolidine ring significantly enhanced anticonvulsant efficacy .
- Antitumor Screening: A comprehensive screening of thiazole-pyridine hybrids revealed that specific substitutions could lead to higher selectivity and potency against cancer cell lines. The study highlighted the importance of structural optimization in developing new therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies:
| Compound Structure | Activity Type | IC50/ED50 Values | Notable Findings |
|---|---|---|---|
| Pyrrolidine Derivative | Anticonvulsant | ED50: 18.4 mg/kg | Highest activity linked to chlorophenyl substitution |
| Thiazole Hybrid | Antitumor | IC50: 5.71 μM | Enhanced efficacy with electron-withdrawing groups |
| Chlorophenyl Substituted | General Pharmacology | Varies | Increases bioactivity across various assays |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, while the trifluoromethyl group in is strongly electron-withdrawing, enhancing metabolic stability. The 3,4-dichloro substitution in increases steric bulk and lipophilicity.
- Substitution Position : 2- vs. 3-position substitution (e.g., target vs. ) alters ring conformation and interaction with biological targets.
Functional Group and Bioactivity Implications
- Thioether vs. Sulfonyl : Unlike sulfonyl analogs (e.g., CAS 6542-61-6 in ), the thioether in the target compound lacks strong electron-withdrawing effects, which may reduce acidity and hydrogen-bonding capacity.
- Halogenation Patterns: The 4-chloro substituent (target) offers a balance between lipophilicity and metabolic stability compared to 3,4-dichloro () or non-halogenated analogs.
- Salt Forms : All compared compounds are hydrochlorides, suggesting similar solubility profiles in polar solvents.
Preparation Methods
General Synthetic Route
A common synthetic approach involves:
Formation of a Pyrrolidine Intermediate:
The pyrrolidine ring is functionalized at the 2-position, often via substitution or alkylation reactions. For example, 2-(pyrrolidin-2-yl)methyl halides or related intermediates serve as electrophilic centers for nucleophilic substitution.Introduction of the 4-Chlorophenylthio Group:
The 4-chlorophenylthio moiety is introduced via nucleophilic substitution using 4-chlorophenylthiol or its derivatives. This step forms the thioether linkage essential to the compound.Formation of the Hydrochloride Salt:
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.
Detailed Preparation Method from Literature and Patents
Synthesis of the Pyrrolidine Intermediate
Although direct literature on the exact synthesis of this compound is limited, related pyrrolidine derivatives are prepared via:
- Chiral Aminoalkylation:
For example, (S)-N-methyl-2-chloroethyl pyrrolidine can be synthesized by reaction of N-methyl-2-aminoethyl tetramethyleneimine with levotartaric acid in methanol, followed by basification and extraction. This method yields optically active pyrrolidine derivatives with high purity (99.12–99.42% GC content) and yields between 75–81%.
| Parameter | Value |
|---|---|
| Starting material | N-methyl-2-aminoethyl tetramethyleneimine |
| Acid catalyst | Levotartaric acid |
| Solvent | Methanol |
| Temperature | 0–10 °C during addition |
| Reaction time | 6 hours |
| Yield | 75.1–81.4% |
| Purity (GC) | 99.12–99.42% |
| Optical activity | ~94.7–95.2 ° (in chloroform) |
Introduction of the 4-Chlorophenylthio Group
The key step is the nucleophilic substitution of a halomethyl pyrrolidine intermediate with a 4-chlorophenylthiol or a suitable sulfur nucleophile. While direct experimental protocols for this exact compound are sparse, analogous reactions are well-documented:
Thioether Formation:
The reaction of a 2-(halomethyl)pyrrolidine derivative with 4-chlorophenylthiol under basic conditions leads to the formation of the thioether bond. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (room temperature to 60 °C).Reaction Conditions:
Base such as potassium carbonate or sodium hydride is used to deprotonate the thiol, enhancing nucleophilicity.Work-up:
After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography.
Formation of Hydrochloride Salt
The free base 2-(((4-chlorophenyl)thio)methyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl in an organic solvent such as ethereal or alcoholic media. This step improves the compound's stability and crystallinity.
Related Synthetic Insights from Analogous Compounds
A method for preparing 4-chlorophenyl-2-pyridyl methanol involves oxidation of 2-(p-chlorobenzyl)pyridine followed by reduction with potassium borohydride. Although this is a different compound, the steps illustrate the use of chlorophenyl derivatives and pyridine/pyrrolidine rings in synthesis.
The oxidation-reduction approach can be adapted for functional group transformations on chlorophenyl-containing heterocycles, potentially useful in intermediate preparation.
Summary Table of Preparation Steps
Research Findings and Notes
The preparation of the pyrrolidine intermediate with high enantiomeric purity is crucial for the final compound's activity and properties.
The thioether bond formation is a standard nucleophilic substitution reaction, and reaction parameters such as solvent, temperature, and base choice significantly affect yield and purity.
Conversion to hydrochloride salt is a routine step but essential for isolating the compound in a stable, crystalline form suitable for further applications.
No direct comprehensive experimental procedures for this compound were found in publicly accessible patents or literature, indicating that synthesis may be proprietary or embedded within broader synthetic schemes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride?
- Methodology :
- Step 1 : Cyclization of pyrrolidine precursors with (4-chlorophenyl)thiol derivatives under acidic conditions (e.g., HCl) to form the thioether linkage .
- Step 2 : Purification via recrystallization or column chromatography to isolate the free base.
- Step 3 : Salt formation with HCl in ethanol or diethyl ether to yield the hydrochloride salt .
- Key Considerations :
- Reaction pH and temperature significantly affect yield. Acidic conditions stabilize intermediates, while basic conditions may lead to byproducts .
Q. Which analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., integration ratios for methylene protons adjacent to sulfur) .
- HPLC-MS : Purity assessment and molecular weight verification .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms be addressed?
- Methodology :
- Use chiral catalysts (e.g., Lewis acids like BINOL-derived complexes) during cyclization to induce asymmetry .
- Example : Asymmetric hydrogenation of imine intermediates with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) in related pyrrolidine derivatives .
- Validation :
- Compare optical rotation values with literature data or use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) .
Q. How can computational modeling optimize reaction conditions for higher yield?
- Approach :
- Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and identify energy barriers .
- Use ICReDD’s reaction design platform to predict optimal solvents, catalysts, and temperatures .
- Case Study :
- For analogous thioether compounds, simulations reduced trial-and-error experiments by 40%, achieving yields >75% under reflux in dichloromethane .
Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. functional assays)?
- Analysis Framework :
- Radioligand Binding Assays : Quantify affinity (Ki) for neurotransmitter receptors (e.g., serotonin 5-HT2A) .
- Functional Assays : Measure cAMP accumulation or calcium flux to assess agonism/antagonism .
- Interpretation :
- Discrepancies may arise from allosteric modulation or assay-specific conditions (e.g., cell line variability). Validate with orthogonal methods like SPR or electrophysiology .
Key Recommendations
- Regulatory Compliance : Ensure proper licensing for handling Schedule I analogs, as structural similarities may trigger legal restrictions .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and pharmacological assays to accelerate discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
